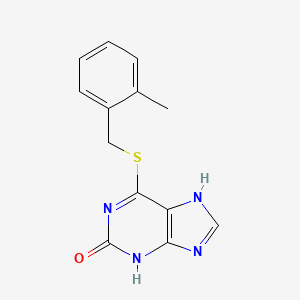
6-(o-tolylmethylsulfanyl)-9H-purin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(o-tolylmethylsulfanyl)-9H-purin-2-ol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(o-tolylmethylsulfanyl)-9H-purin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and o-tolylmethylsulfanyl reagents.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the coupling reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (80-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To optimize yield and efficiency.
Purification: Techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at the 2- or 6-positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated purine derivatives.
科学的研究の応用
6-(o-tolylmethylsulfanyl)-9H-purin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-(o-tolylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in nucleotide metabolism or DNA/RNA synthesis.
Pathways Involved: It can inhibit or modulate enzymatic activities, leading to altered cellular processes such as replication or transcription.
類似化合物との比較
Similar Compounds
- 6-(m-tolylmethylsulfanyl)-9H-purin-2-ol
- 6-(p-tolylmethylsulfanyl)-9H-purin-2-ol
- 6-(phenylmethylsulfanyl)-9H-purin-2-ol
Uniqueness
6-(o-tolylmethylsulfanyl)-9H-purin-2-ol is unique due to the specific positioning of the o-tolylmethylsulfanyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
特性
CAS番号 |
646510-64-7 |
|---|---|
分子式 |
C13H12N4OS |
分子量 |
272.33 g/mol |
IUPAC名 |
6-[(2-methylphenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C13H12N4OS/c1-8-4-2-3-5-9(8)6-19-12-10-11(15-7-14-10)16-13(18)17-12/h2-5,7H,6H2,1H3,(H2,14,15,16,17,18) |
InChIキー |
BTUWBXAHRVGVQY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSC2=NC(=O)NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


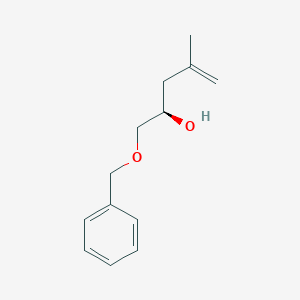
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)
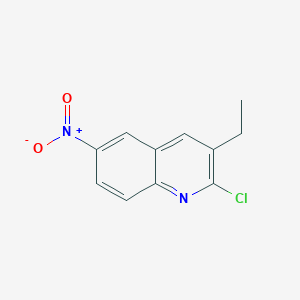
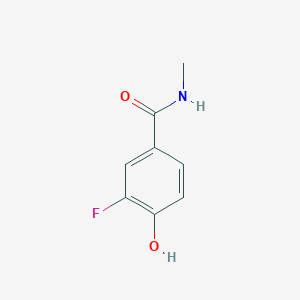
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)
![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)

![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)
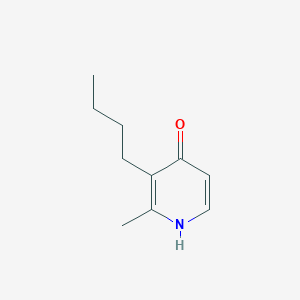
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)

![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)

